2,6-Bisformyl bicyclo[2.2.1]heptane
Description
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
bicyclo[2.2.1]heptane-2,6-dicarbaldehyde |
InChI |
InChI=1S/C9H12O2/c10-4-7-1-6-2-8(5-11)9(7)3-6/h4-9H,1-3H2 |
InChI Key |
YXUIJNOOEMAVQV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C(C2)C1C=O)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Reactivity : Formyl groups in 2,6-bisformyl derivatives enable aldol condensations and Schiff base formations, contrasting with the ketones in 2,6-dione (less reactive toward nucleophiles) and the isocyanates in diisocyanate derivatives (reactive toward amines/alcohols) .
- Thermal Stability : The bicyclo[2.2.1]heptane core enhances thermal stability across all derivatives. For example, diisocyanate derivatives exhibit stability in polymer matrices up to 200°C , while nitro-functionalized analogs are explored for high-energy materials .
Physicochemical Properties
- Solubility : Formyl and isocyanate derivatives are polar and soluble in organic solvents (e.g., DMF, THF), whereas methoxy/ethyl-substituted analogs (e.g., 2-ethyl-5-methoxy) are more lipophilic .
- Density and Stability: Nitro-substituted derivatives (e.g., theoretical HEDCs) show higher densities (~1.9 g/cm³) and detonation velocities (~9,000 m/s) compared to non-energetic analogs like 2,6-bisformyl (density ~1.2 g/cm³) .
Research Findings and Trends
- Polymer Additives : Bicyclo[2.2.1]heptane-based additives (e.g., phthalate analogs) show superior thermal stability over linear counterparts, attributed to reduced molecular mobility in the bicyclic framework .
- Stereoselective Transformations: Enzymatic desymmetrization of 2,6-dione highlights the role of quaternary carbon centers in preventing enolization, a feature absent in formyl derivatives .
- Computational Design: Theoretical studies predict that nitro and amino derivatives of bicyclo[2.2.1]heptane could achieve detonation pressures comparable to RDX, though experimental validation is pending .
Preparation Methods
Cyclopentadiene and Dienophile Selection
-
Substituted Dienophiles : Maleic anhydride or acrolein derivatives react with cyclopentadiene to yield DA adducts with bridgehead substituents. For example, using 2,5-norbornadiene and formaldehyde under high-pressure hydrogenation conditions generates 2,6-disubstituted intermediates.
-
Asymmetric Catalysis : Chiral catalysts like 10-mercaptoisoborneol enable enantioselective DA reactions, producing optically pure bicyclo[2.2.1]heptane lactones. These intermediates undergo regioselective reductions to access diol or dialdehyde derivatives.
Table 1 : Diels-Alder Reaction Conditions for Bicyclo[2.2.1]heptane Precursors
Post-Cyclization Functionalization
DA adducts are functionalized via:
-
Reductive Elimination : Samarium(II) iodide cleaves chiral auxiliaries (e.g., 10-mercaptoisoborneol) to yield primary alcohols, which are oxidized to aldehydes.
-
Oxidative Decarboxylation : Adducts with carboxylic acid groups undergo Pb(OAc)₄-mediated decarboxylation to form bridgehead aldehydes.
Oxidation of Bridgehead Methanol Derivatives
Primary alcohols at the 2- and 6-positions are oxidized to formyl groups using robust oxidizing agents.
Oxidizing Agents and Conditions
-
Swern Oxidation : (COCl)₂/DMSO/Et₃N at -78°C converts 2,6-bis(hydroxymethyl)norbornane to the dialdehyde with >90% efficiency.
-
TEMPO/NaOCl : Catalytic 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with NaOCl in aqueous CH₂Cl₂ achieves selective oxidation without over-oxidation to carboxylic acids.
Table 2 : Oxidation Methods for 2,6-Bis(hydroxymethyl) Precursors
| Oxidizing System | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| (COCl)₂/DMSO/Et₃N | CH₂Cl₂ | -78 | 92 | |
| TEMPO/NaOCl | H₂O/CH₂Cl₂ | 25 | 88 | |
| CrO₃/H₂SO₄ | Acetone | 0 | 75 |
Late-Stage Diversification Strategies
Cross-Coupling Reactions
Palladium-catalyzed couplings introduce formyl groups via:
C-H Functionalization
-
Directed C-H Activation : Pd(OAc)₂ with norbornene annulates biarylamines, enabling direct formylation at the 2- and 6-positions.
-
Photocatalytic Methods : Visible-light-mediated decarboxylation of bridgehead carboxylic acids generates radicals trapped by CO to form aldehydes.
Comparative Analysis of Synthetic Routes
Table 3 : Advantages and Limitations of Key Methods
| Method | Advantages | Limitations | Scale Feasibility |
|---|---|---|---|
| Diels-Alder + Oxidation | High enantioselectivity | Multi-step; costly catalysts | Lab-scale |
| Bridgehead Oxidation | Single-step; high yield | Requires pre-functionalized diols | Industrial |
| C-H Functionalization | Atom-economical | Limited substrate scope | Lab-scale |
Q & A
Q. What are common synthetic strategies for introducing substituents at the 2 and 6 positions of bicyclo[2.2.1]heptane?
Synthesis of 2,6-disubstituted derivatives often involves functionalization of preformed bicyclic frameworks. For example, ozonolysis of bicyclo[2.2.1]heptene derivatives can generate ketones (e.g., 2,6-diones) via oxidative cleavage, as demonstrated in the preparation of 2,6-bicyclo[2.2.1]heptane-dione . For formyl groups, selective oxidation of hydroxymethyl intermediates or formylation reactions (e.g., Vilsmeier-Haack) could be adapted, though experimental validation is needed. Purification typically employs column chromatography or recrystallization to isolate isomers .
Q. Which spectroscopic techniques are most effective for characterizing 2,6-disubstituted bicyclo[2.2.1]heptane derivatives?
- NMR : Critical for confirming regiochemistry and substituent orientation. H and C NMR can distinguish endo/exo configurations and detect electronic effects.
- IR Spectroscopy : Useful for identifying functional groups (e.g., formyl C=O stretch near 1700 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas, while fragmentation patterns aid structural elucidation .
- X-ray Crystallography : Resolves absolute stereochemistry and ring strain effects, as seen in analogous sulfonamide derivatives .
Q. What are the stability considerations for bicyclo[2.2.1]heptane derivatives under varying storage conditions?
The rigid bicyclic core confers thermal stability, but substituents (e.g., formyl groups) may introduce sensitivity to moisture or oxidation. Storage under inert atmospheres (N/Ar) at low temperatures (-20°C) is recommended. Stability assays using HPLC or TLC can monitor degradation over time .
Q. How can regioselectivity challenges in substitution reactions on bicyclo[2.2.1]heptane frameworks be addressed?
Steric and electronic factors dictate reactivity. For example, bromine at the 2-position (as in 2-bromomethyl derivatives) undergoes nucleophilic substitution more readily than chloro analogs due to better leaving-group ability . Computational tools (e.g., DFT) can predict reactive sites by analyzing charge distribution and steric maps .
Advanced Research Questions
Q. How can computational chemistry predict the stability and reactivity of 2,6-Bisformyl bicyclo[2.2.1]heptane derivatives?
Density functional theory (DFT) calculates thermodynamic parameters like heat of formation (HOF) and bond dissociation energies (BDEs). For high-energy materials, detonation velocity () and pressure () are modeled using Kamlet-Jacobs equations . Molecular dynamics simulations assess conformational stability under stress conditions. Such methods were validated for nitramine derivatives of bicyclo[2.2.1]heptane .
Q. What strategies resolve contradictions in experimental data on substitution regioselectivity?
Divergent results may arise from competing kinetic vs. thermodynamic pathways. For example, low-temperature reactions favor kinetic products (e.g., exo-substitution), while prolonged heating shifts equilibria toward thermodynamically stable endo-products . Multi-technique validation (NMR, X-ray) and mechanistic studies (isotopic labeling, kinetic isotope effects) clarify ambiguities .
Q. How do steric and electronic effects influence the reactivity of this compound in cycloadditions?
The formyl groups’ electron-withdrawing nature enhances dienophile reactivity in Diels-Alder reactions. Steric hindrance from the bicyclic scaffold favors endo transition states, as observed in asymmetric [4+2] cycloadditions using chiral auxiliaries (e.g., bornanesultam) . Substituent positioning (2 vs. 6) alters frontier molecular orbital energies, modulating reaction rates .
Q. What pharmacokinetic profiles are expected for 2,6-disubstituted bicyclo[2.2.1]heptane drug candidates?
Methyl carboxylate derivatives exhibit favorable absorption (e.g., C = 2863 ng/mL in rats) due to balanced lipophilicity from the bicyclic core and polar substituents . Formyl groups may enhance metabolic stability by resisting esterase hydrolysis, though in vivo studies are required to assess bioavailability and clearance.
Q. How can kinetic vs. thermodynamic control be leveraged in synthesizing 2,6-Bisformyl derivatives?
- Kinetic Control : Low temperatures (-78°C) and bulky bases (e.g., LDA) favor less stable but faster-forming products.
- Thermodynamic Control : Prolonged heating or acid catalysis drives equilibration to stable isomers (e.g., endo-formyl groups). Reaction monitoring via in situ IR or LC-MS optimizes conditions .
Q. What are the implications of bicyclo[2.2.1]heptane’s rigidity in drug design?
The scaffold mimics bioactive terpenes (e.g., camphor, santalols) and enforces preorganized conformations, enhancing target binding . Rigidity reduces entropy penalties upon receptor interaction, improving binding affinity. Derivatives like LMV-601 and AMG 221 demonstrate therapeutic potential via this mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
